

N-Ethylcarbamoyl Chloride: A Versatile Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *N*-ethylcarbamoyl chloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-ethylcarbamoyl chloride is a reactive chemical intermediate that serves as a crucial building block in a wide array of synthetic applications, particularly in the pharmaceutical and agrochemical industries. Its ability to readily introduce the N-ethylcarbamoyl moiety makes it an invaluable tool for the synthesis of ureas, carbamates, and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, complete with detailed experimental protocols and quantitative data to support researchers in their work.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of **N-ethylcarbamoyl chloride** is paramount for its safe handling and effective use in the laboratory.

Table 1: Physicochemical Properties of **N-Ethylcarbamoyl Chloride**[\[1\]](#)

Property	Value
Molecular Formula	C ₃ H ₆ ClNO
Molecular Weight	107.54 g/mol
CAS Number	41891-13-8
Appearance	Colorless to pale yellow liquid
Boiling Point	89 °C / 5.3 kPa
Density	1.101 g/cm ³ (predicted)
Solubility	Soluble in nonpolar organic solvents. Reacts with water.
InChI Key	PJLHXSBKGRJXHA-UHFFFAOYSA-N

Safety and Handling:

N-ethylcarbamoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.^[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential. It is harmful if swallowed and causes severe skin burns and eye damage.^[1] It is also suspected of causing cancer.^[1] Due to its reactivity with water, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.

Core Reactivity and Synthetic Applications

The synthetic utility of **N-ethylcarbamoyl chloride** stems from the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic attack by a variety of functional groups. This reactivity allows for the efficient construction of carbamate and urea linkages, which are prevalent in many biologically active molecules.

Synthesis of Carbamates

N-ethylcarbamoyl chloride reacts readily with alcohols and phenols to form N-ethylcarbamates. This reaction is fundamental in the synthesis of numerous pharmaceuticals and agrochemicals.

General Reaction Scheme: Carbamate Formation

Caption: General reaction of an alcohol or phenol with **N-ethylcarbamoyl chloride** to yield an N-ethylcarbamate.

Table 2: Examples of Carbamate Synthesis using N-Alkylcarbamoyl Chlorides

Nucleophile (Alcohol/Phenol)	Carbamoyl Chloride	Product	Reaction Conditions	Yield (%)	Reference
(S)-3-(1-(Dimethylamino)ethyl)phenol	N-Ethyl-N-methylcarbamoyl chloride	Rivastigmine	Toluene, ZnCl ₂ , 110 °C, 13 h	80	[2]
p-Nitrophenol	N-Ethyl-N-methylcarbamoyl chloride	p-Nitrophenyl N-ethyl-N-methylcarbamate	Toluene, ZnCl ₂ , 110 °C	87	[2]
Phenol	N-Ethyl-N-methylcarbamoyl chloride	Phenyl N-ethyl-N-methylcarbamate	Toluene, ZnCl ₂ , 110 °C	72	[2]
p-Hydroxyacetophenone	N-Ethyl-N-methylcarbamoyl chloride	p-Acetylphenyl N-ethyl-N-methylcarbamate	Toluene, ZnCl ₂ , 110 °C	73	[2]
m-Hydroxyacetophenone	N-Ethyl-N-methylcarbamoyl chloride	m-Acetylphenyl N-ethyl-N-methylcarbamate	Toluene, ZnCl ₂ , 110 °C	62	[2]

Synthesis of Ureas

The reaction of **N-ethylcarbamoyl chloride** with primary and secondary amines provides a direct route to unsymmetrical N,N'-disubstituted ureas. This transformation is crucial for the synthesis of various herbicides and other bioactive compounds.

General Reaction Scheme: Urea Formation

Caption: General reaction of a primary or secondary amine with **N-ethylcarbamoyl chloride** to form an unsymmetrical urea.

Table 3: Examples of Unsymmetrical Urea Synthesis using N-Alkylcarbamoyl Chlorides

Amine	Carbamoyl Chloride	Product	Reaction Conditions	Yield (%)	Reference
Aniline	N-Carbomethoxydichloromethylthio-N-methylcarbamoyl chloride	N-(p-chlorophenyl)-N'-carbomethoxydichloromethylthio-N'-methylurea	Acetonitrile, 0 °C to RT, 1 h	-	[3]
Various primary and secondary amines	Isopropenyl carbamates (from carbamoyl chlorides)	Unsymmetrical ureas	Clean and irreversible reaction	High	[4]
Cbz-protected amines	In situ generated isocyanates from carbamoyl chloride precursors	Unsymmetrical ureas	2-chloropyridine, trifluoromethanesulfonyl anhydride	High	[4]

Experimental Protocols

This section provides detailed experimental procedures for key synthetic transformations involving N-alkylcarbamoyl chlorides.

Synthesis of Rivastigmine (Pharmaceutical Application)

Rivastigmine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, is a prime example of a pharmaceutical synthesized using an N-alkylcarbamoyl chloride.[\[2\]](#)

Workflow: Synthesis of Rivastigmine

Caption: Synthetic workflow for the preparation of Rivastigmine.

Experimental Procedure:[\[2\]](#)

To a solution of (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq) in anhydrous toluene are added N-ethyl-N-methylcarbamoyl chloride (1.2 eq) and zinc chloride (0.5 eq) under a nitrogen atmosphere. The reaction mixture is heated to 110 °C and stirred for 13 hours. After completion of the reaction, as monitored by thin-layer chromatography, the mixture is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Rivastigmine.

One-Pot Synthesis of O-Aryl Carbamates

This versatile method allows for the in situ generation of the carbamoyl chloride, avoiding the need to handle the sensitive reagent directly.[\[5\]](#)

Experimental Procedure:[\[5\]](#)

A solution of a secondary amine (1.0 eq) in a suitable solvent (e.g., pyridine) is treated with triphosgene (0.4 eq) at 0 °C. The mixture is stirred for 30 minutes, after which the corresponding phenol (1.0 eq) is added. The reaction is then heated to 110 °C and monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired O-aryl carbamate.

Synthesis of a Thiocarbamate Herbicide (Agrochemical Application)

N-alkylcarbamoyl chlorides are precursors to thiocarbamate herbicides, such as Thiobencarb. The following is a representative procedure for the synthesis of a thiocarbamate.

Experimental Procedure:

To a solution of a thiol (e.g., p-chlorobenzyl mercaptan, 1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an inert solvent such as toluene at 0 °C is added N,N-diethylcarbamoyl chloride (1.0 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude thiocarbamate, which can be further purified by distillation or chromatography.

Conclusion

N-ethylcarbamoyl chloride and its analogs are powerful and versatile reagents in modern organic synthesis. Their ability to efficiently form carbamate and urea linkages makes them indispensable building blocks for the creation of a wide range of valuable compounds, from life-saving pharmaceuticals to essential agrochemicals. A comprehensive understanding of their reactivity, coupled with careful handling and optimized reaction protocols, will continue to drive innovation in chemical and drug development.

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- To cite this document: BenchChem. [N-Ethylcarbamoyl Chloride: A Versatile Building Block for Modern Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054608#n-ethylcarbamoyl-chloride-as-a-building-block-in-synthesis]

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